molecular formula C11H11BrN4O B2905961 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 1001757-38-5

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B2905961
CAS No.: 1001757-38-5
M. Wt: 295.14
InChI Key: BNUVKXUFZDVGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide ( 1001757-38-5) is a high-purity chemical compound offered with a minimum purity of ≥97% . This benzohydrazide derivative has a molecular formula of C₁₁H₁₁BrN₄O and a molecular weight of 295.14 g/mol . The compound is characterized by a pyrazole ring bearing a bromo substituent, which is linked via a methylene bridge to a benzohydrazide functional group. This unique structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Researchers utilize this compound primarily for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Its molecular framework is a key precursor in organic synthesis. Computational analysis predicts a Topological Polar Surface Area (TPSA) of 72.94 Ų and a LogP value of 1.2974, indicating favorable drug-like properties for research applications . The compound features 4 hydrogen bond acceptors and 2 hydrogen bond donors . For safe handling, please note the following safety information: This product is classified as a hazardous chemical (GHS06) . The signal word is Danger and it carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It is recommended to handle with appropriate personal protective equipment and refer to the full Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-2-1-3-9(4-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVKXUFZDVGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with benzohydrazide. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . Industrial production methods often employ similar catalytic processes to ensure efficiency and scalability.

Chemical Reactions Analysis

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, their modifications, and reported bioactivities:

Compound Structural Features Biological Activity Source
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide (Target) 4-Bromo-pyrazole, benzohydrazide core Inferred: Potential kinase inhibition, cytotoxicity (based on analogs) N/A
4-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide Additional 3-amino group on pyrazole Unknown; amino group may enhance solubility or alter target selectivity
5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) Benzimidazole-linked benzohydrazide, halogenated IC50 = 0.0316 µM (human lung adenocarcinoma)
6c, 6h-j (Halogenated benzohydrazides) Halogenated benzylidene substituents IC50 = 7.82–21.48 µM (kinase inhibition in cancer cells)
B2-B5 (Fluorinated phthalazinone derivatives) Fluorine at benzene, variable alkyl chains on hydrazide Structural data reported; activity inferred from similar hydrazides (e.g., cholinesterase inhibition)
N′-Benzylidene-4-(tert-butyl)benzohydrazide derivatives (4–26) Bulky tert-butyl group, diverse benzylidene substituents Potent urease inhibitors (IC50 = 0.1–12.5 µM)
9i (3-OMe-substituted benzohydrazide) Methoxy group at 3-position of benzohydrazide IC50 = 9.6 ± 0.02 µM (butyrylcholinesterase inhibition)

Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenation: Bromine at the pyrazole’s 4-position (target compound) may mimic the kinase-inhibitory effects seen in halogenated benzohydrazides (e.g., 6c, 6h-j), where halogen atoms improve target binding via hydrophobic interactions or electron withdrawal . Amino vs.

Core Scaffold Comparisons: Benzimidazole-Benzohydrazide Hybrids (e.g., 5a): These compounds exhibit nanomolar cytotoxicity, suggesting that replacing pyrazole with benzimidazole enhances anticancer potency . Hydrazide Flexibility: The hydrazide moiety in the target compound enables Schiff base formation (as in N′-benzylidene derivatives ), which is critical for urease inhibition.

Enzyme Inhibition :

  • The target compound’s hydrazide group aligns with the urease-inhibitory pharmacophore of N′-benzylidene derivatives, where -NH-N=CH- chelates metal ions in enzyme active sites .
  • Substituent positioning (e.g., 3-OMe in 9i ) significantly affects activity, implying that the bromo-pyrazole’s spatial arrangement may dictate target selectivity.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Lipophilicity: The target compound (MW ~310) is lighter than its 3-amino analog (MW 310.15, ) but heavier than non-halogenated benzohydrazides.
  • Synthetic Accessibility : Similar to and , the target compound can likely be synthesized via hydrazine condensation of methyl 3-(4-bromo-pyrazol-1-yl-methyl)benzoate, followed by hydrazide formation .

Biological Activity

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that belongs to the pyrazole derivative class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is C11H11BrN4O, with a molecular weight of 281.11 g/mol. The synthesis typically involves the reaction of 4-bromo-1H-pyrazole with benzohydrazide, often utilizing palladium-catalyzed coupling reactions to achieve high yields .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential applications in drug development, particularly in targeting microbial infections and cancer cells .

Antimicrobial Activity

Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate effectiveness against various bacterial strains such as E. coli and Bacillus subtilis, as well as fungal pathogens like Aspergillus niger . The specific antimicrobial efficacy of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide remains under investigation but is expected to follow similar patterns due to its structural characteristics.

Anticancer Properties

Pyrazole derivatives, including 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, have shown promise as anticancer agents. They are believed to exert their effects by inhibiting key pathways involved in tumor growth and metastasis. Notably, certain pyrazole compounds have been identified as inhibitors of BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Antimicrobial Efficacy : In a study evaluating various pyrazole derivatives, compounds were tested against Mycobacterium tuberculosis (MTB) and showed significant inhibition at concentrations comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : A related compound demonstrated notable cytotoxic effects against mammary cancer cell lines, indicating the potential for developing new anticancer therapies based on this scaffold .
  • Inhibition of Enzymatic Activity : Research has focused on the inhibition of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. Some pyrazole derivatives exhibited moderate inhibitory activity against XO, suggesting therapeutic potential for inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide compared to other pyrazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazidePending ResearchPromisingModerate
4-Bromo-1H-pyrazoleEffectiveLimitedHigh
3-(5-Methyl-1H-pyrazol-1-yl)methyl]benzohydrazideEffectiveSignificantLow

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via reductive amination or coupling reactions. For example, intermediates like 4-carboxybenzaldehyde (5) and rac-3-hydroxypiperidine (7) are used in reductive amination to form benzohydrazide derivatives . Reaction optimization includes controlling stoichiometry, temperature (e.g., heating to 398–403 K for cyclization), and purification via recrystallization or column chromatography to achieve yields >85% .
  • Key Steps :

  • Use SOCl₂/DMF for esterification of carboxylic acids .
  • Monitor reaction progress with TLC and confirm product identity via NMR and HRMS .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker SMART APEX) resolves the structure. Space group assignments (e.g., monoclinic P2₁/n) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) are critical for validating molecular geometry .

Q. What role do hydrogen-bonding interactions play in its crystal packing?

  • Analysis : In the crystal lattice, N–H⋯O and O–H⋯O hydrogen bonds form chains along the b-axis, stabilizing the structure. For example, the hydrazide N–H group interacts with acetyl oxygen atoms of adjacent molecules, creating zigzag chains .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

  • Approach :

  • Cross-validate NMR/IR data with crystallographic results. For instance, torsional angles from X-ray structures should align with coupling constants in ¹H NMR .
  • Use software like SHELXL for refinement, adjusting thermal parameters and occupancy factors to minimize R-values (e.g., R₁ < 0.065) .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methods :

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO energies (e.g., ΔE = 4.5 eV indicates stability) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock or GROMACS simulate binding to targets (e.g., kinases). Pyrazole and hydrazide moieties often show π-π stacking and hydrogen bonding with active sites .

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Design Strategies :

  • Introduce electron-withdrawing groups (e.g., Br, Cl) at the pyrazole 4-position to improve binding affinity .
  • Modify the benzohydrazide moiety with substituents like morpholine or piperidine to enhance solubility and bioavailability .
    • Validation : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Compounds with IC₅₀ < 10 µM are prioritized .

Q. What challenges arise in refining the crystal structure using software like SHELX?

  • Challenges :

  • Handling twinned or low-resolution data requires iterative refinement with SHELXL to adjust anisotropic displacement parameters .
  • Hydrogen atom placement via riding models may introduce errors; validate using difference Fourier maps .
    • Best Practices : Use WinGX for post-refinement analysis, including ORTEP diagrams for visualizing thermal ellipsoids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.